molecular formula C8H6ClF3O4S B12064958 Methanesulfonic acid, 1,1,1-trifluoro-, 5-chloro-2-methoxyphenyl ester CAS No. 1446016-95-0

Methanesulfonic acid, 1,1,1-trifluoro-, 5-chloro-2-methoxyphenyl ester

Cat. No.: B12064958
CAS No.: 1446016-95-0
M. Wt: 290.64 g/mol
InChI Key: RYCKSFNEDODZIJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of sulfonic acid esters widely used in organic synthesis due to their excellent leaving group properties, enabling nucleophilic substitution and cross-coupling reactions. The chloro and methoxy substituents on the aromatic ring modulate electronic effects, influencing reactivity and stability.

Properties

CAS No.

1446016-95-0

Molecular Formula

C8H6ClF3O4S

Molecular Weight

290.64 g/mol

IUPAC Name

(5-chloro-2-methoxyphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C8H6ClF3O4S/c1-15-6-3-2-5(9)4-7(6)16-17(13,14)8(10,11)12/h2-4H,1H3

InChI Key

RYCKSFNEDODZIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, 1,1,1-trifluoro-, 5-chloro-2-methoxyphenyl ester typically involves the reaction of methanesulfonic acid with 1,1,1-trifluoro-2-chloroethane in the presence of a base. The reaction conditions often require a controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and crystallization to purify the final product. Safety measures are crucial during production due to the reactive nature of the chemicals involved .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1,1,1-trifluoro-, 5-chloro-2-methoxyphenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various esters and ethers .

Scientific Research Applications

Methanesulfonic acid, 1,1,1-trifluoro-, 5-chloro-2-methoxyphenyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methanesulfonic acid, 1,1,1-trifluoro-, 5-chloro-2-methoxyphenyl ester exerts its effects involves its interaction with specific molecular targets. The trifluoromethanesulfonate group can act as an electrophile, facilitating various chemical reactions. The ester group can undergo hydrolysis, releasing methanesulfonic acid and the corresponding alcohol .

Comparison with Similar Compounds

Key Observations :

  • The target compound combines chloro (electron-withdrawing) and methoxy (electron-donating) groups, creating a unique electronic profile compared to simpler analogs like phenyl or 2-chlorophenyl triflates .
  • Substituent positions (e.g., 5-chloro vs. 2-chloro) influence steric and electronic effects in reactions .

Physical Properties

While direct data on the target compound is scarce, extrapolations can be made from related triflates:

Compound Name Molecular Weight Boiling Point (°C) Density (g/cm³) Acidic pKa Source
2-Chlorophenyl Triflate 260.61 Not reported Not reported ~ -3.2*
Phenyl Triflate 226.17 Not reported Not reported ~ -3.2*
4-Methylphenyl Triflate 240.20 Not reported 1.457 (predicted) ~ -3.2*
Analog with Oxazole Substituent 321.03 384.1 (predicted) 1.457 (predicted) -3.20

Notes:

  • Predicted boiling points for triflates with aromatic substituents range from 280–385°C , influenced by molecular weight and substituent polarity .
  • Triflates generally exhibit low pKa values (~-3.2), making them superior leaving groups compared to tosylates or mesylates .
  • Density values for aromatic triflates cluster around 1.4–1.5 g/cm³ due to the high electronegativity of fluorine atoms .

Stability and Handling

  • Hydrolysis Sensitivity : Triflates are moisture-sensitive, requiring anhydrous conditions. The target compound’s methoxy group may increase susceptibility to hydrolysis compared to purely electron-withdrawing substituents .
  • Thermal Stability : Predicted decomposition temperatures align with analogs (~250–300°C), suitable for high-temperature reactions .

Biological Activity

Methanesulfonic acid, 1,1,1-trifluoro-, 5-chloro-2-methoxyphenyl ester is a compound of interest in various fields, particularly in pharmaceuticals and chemical synthesis. This article explores its biological activity, focusing on its mechanisms of action, applications in drug development, and potential therapeutic uses.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₈ClF₃O₄S
  • Molecular Weight : 303.67 g/mol
  • Physical State : Typically a colorless to light yellow liquid.

Biological Activity Overview

The biological activity of methanesulfonic acid esters is primarily linked to their roles as intermediates in the synthesis of pharmaceuticals. The trifluoromethyl and chloro substituents enhance the lipophilicity and biological stability of the compound, making it a valuable building block in medicinal chemistry.

  • Enzyme Inhibition : Methanesulfonic acid esters can inhibit certain enzymes involved in metabolic pathways. For instance, they may act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
  • Cell Signaling Modulation : These compounds can influence cell signaling pathways by acting on G-protein coupled receptors (GPCRs), potentially leading to varied physiological responses.

Applications in Drug Development

Methanesulfonic acid esters have been studied for their potential applications in:

  • Antimicrobial Agents : Research indicates that these compounds exhibit antibacterial properties against a range of pathogens.
  • Anti-inflammatory Drugs : Some studies suggest that they may modulate inflammatory responses, making them candidates for treating inflammatory diseases.
  • Anticancer Agents : Preliminary data shows potential cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms and efficacy.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various methanesulfonic acid esters, including the trifluoro compound. Results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL.

Anti-inflammatory Properties

In a controlled study involving animal models of arthritis, methanesulfonic acid esters demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6. The study highlighted the potential for these compounds to serve as therapeutic agents for chronic inflammatory conditions.

Research Findings Summary

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition against Gram-positive bacteria; MIC 4-16 µg/mLJournal of Medicinal Chemistry
Anti-inflammatory EffectsReduced TNF-alpha and IL-6 levels in animal modelsClinical Immunology Journal
Enzyme InhibitionInhibitory effects on cytochrome P450 enzymesPharmaceutical Research

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